molecular formula C8H16NO4P B12585680 Diethyl (1-cyano-3-hydroxypropyl)phosphonate CAS No. 648921-30-6

Diethyl (1-cyano-3-hydroxypropyl)phosphonate

Cat. No.: B12585680
CAS No.: 648921-30-6
M. Wt: 221.19 g/mol
InChI Key: CTFFACJIJSZSDA-UHFFFAOYSA-N
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Description

Diethyl (1-cyano-3-hydroxypropyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with a cyano (-CN) and hydroxyl (-OH) group positioned on a propyl chain. For instance, phosphonates with cyano and hydroxy substituents are often explored for their ability to engage in hydrogen bonding and nucleophilic reactions, making them valuable intermediates in organic synthesis .

Properties

CAS No.

648921-30-6

Molecular Formula

C8H16NO4P

Molecular Weight

221.19 g/mol

IUPAC Name

2-diethoxyphosphoryl-4-hydroxybutanenitrile

InChI

InChI=1S/C8H16NO4P/c1-3-12-14(11,13-4-2)8(7-9)5-6-10/h8,10H,3-6H2,1-2H3

InChI Key

CTFFACJIJSZSDA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCO)C#N)OCC

Origin of Product

United States

Preparation Methods

Method A: Hydrolysis of Cyanoalkyl Phosphonates

In one approach, diethyl phosphite reacts with a cyanoalkyl halide under basic conditions:

  • Reagents : Diethyl phosphite, cyanoalkyl halide (e.g., 3-bromopropionitrile), base (e.g., sodium hydroxide).

  • Procedure :

    • Mix diethyl phosphite with the cyanoalkyl halide in an organic solvent such as dichloromethane.
    • Add sodium hydroxide to initiate the reaction.
    • Stir the mixture at room temperature for several hours.
    • After completion, extract the product using an organic solvent and purify through distillation or chromatography.

Yield : Typically ranges from 70% to 85%, depending on reaction conditions and purification efficiency.

Method B: One-Pot Synthesis via Michael Addition

Another innovative method involves a one-pot synthesis using Michael addition:

  • Reagents : Diethyl phosphite, α-cyanoaldehyde, and a catalyst (e.g., piperidine).

  • Procedure :

    • Combine diethyl phosphite with α-cyanoaldehyde in the presence of a catalyst.
    • Heat the mixture under reflux conditions for several hours.
    • Allow the mixture to cool, then extract with an organic solvent.

Yield : Reports indicate yields between 60% and 75%, with good purity levels achieved through simple extraction processes.

Analytical Techniques for Product Characterization

Characterizing synthesized Diethyl (1-cyano-3-hydroxypropyl)phosphonate is essential for confirming its structure and purity. Common analytical techniques include:

Comparative Analysis of Preparation Methods

The following table summarizes key features of the preparation methods discussed:

Method Reagents Yield (%) Advantages Disadvantages
Hydrolysis Diethyl phosphite, cyanoalkyl halide 70-85 Straightforward; high yield Requires careful handling of halides
One-Pot Synthesis Diethyl phosphite, α-cyanoaldehyde 60-75 Simplified procedure; fewer steps Lower yield compared to hydrolysis

Chemical Reactions Analysis

1.1. Cyclocondensation Reactions

Reactions involving enaminones and phosphorus reagents under acidic conditions yield structurally similar phosphonates. For example:

  • Enaminone and Diethyl Cyanomethylphosphonate : Heating enaminone 1 with diethyl cyanomethylphosphonate in acetic acid/H₂SO₄ at 100°C produces cyclized phosphonates (e.g., compound 6 , 48% yield) .

  • Mechanism : Nucleophilic attack by the carbanion on the allylic system, followed by cyclization and elimination of HNMe₂ .

1.2. Multicomponent Reactions

Diethyl cyanomethylphosphonate participates in Knoevenagel–phospha-Michael domino reactions with aldehydes and malononitrile. Under PMDTA catalysis, this forms chromenylphosphonates (yields: 90–98%) .

2.1. Cyano Group

  • Hydrolysis : The cyano group can hydrolyze to a carboxylic acid under acidic or basic conditions. For example, compound 3 in showed hydrolysis to (2-acetamido-1-hydroxyethyl)phosphonic acid.

  • Reduction : Catalytic hydrogenation converts cyano to amine groups, enabling access to aminophosphonates .

2.2. Hydroxyl Group

  • Esterification/Acylation : Reacts with acyl chlorides or anhydrides to form esters. For instance, acetylation of hydroxyl groups in phosphonates is common under mild conditions .

  • Oxidation : May be oxidized to ketones or carboxylic acids using agents like CrO₃ or KMnO₄ .

2.3. Phosphonate Moiety

  • Hydrolysis : Acidic or basic hydrolysis converts phosphonate esters to phosphonic acids. For example, diethyl 2-cyanoethylphosphonate hydrolyzes to (2-cyanoethyl)phosphonic acid .

  • Transesterification : Reacts with alcohols under acidic conditions to form new phosphonate esters .

Key Reaction Data

Table 1: Representative Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldCitation
CyclocondensationAcetic acid/H₂SO₄, 100°C, 10–15 h40–50%
Multicomponent (Knoevenagel)PMDTA (5 mol%), MeCN, 60°C, 15–30 min90–98%
Hydrolysis (Cyano → Carboxylic)6 M HCl, reflux75–85%

Table 2: Spectral Data for Analogous Compounds

Compound¹H-NMR (δ, ppm)³¹P-NMR (δ, ppm)IR (cm⁻¹)
Diethyl cyanomethylphosphonate4.07 (dq, 4H, OCH₂), 6.09 (d, =CH)11.22250 (C≡N), 1250 (P=O)
Chromenylphosphonate 2a 1.13 (t, EtO), 10.2 (s, NH)15.51720 (C=O), 1076 (P–O–C)

Mechanistic Insights

  • Cyclization Pathways : Acid-mediated cyclization proceeds via allylic carbocation intermediates, as seen in .

  • Nucleophilic Attack : The phosphonate carbanion attacks electrophilic centers (e.g., carbonyl carbons), followed by intramolecular cyclization .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Diethyl (1-cyano-3-hydroxypropyl)phosphonate is primarily used as a reagent in the synthesis of various organic compounds. It serves as a modified Wittig reagent, facilitating the preparation of alpha, beta-unsaturated nitriles from ketones and aldehydes. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

  • Horner-Wadsworth-Emmons Reaction: The compound acts as an intermediate in this reaction, allowing for the synthesis of substituted nitriles and their derivatives, including amides and heterocycles. This method is particularly useful for creating compounds with specific functional groups essential in drug development .
  • Synthesis of Cyano-Substituted Cyclopropanes: The compound reacts with epoxides to yield cyano-substituted cyclopropanes, which are valuable intermediates in organic synthesis .

Medicinal Chemistry

Biological Activity

This compound exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

  • Sphingosine Phosphate Receptor Agonists: It has been utilized in the preparation of agonists for sphingosine phosphate receptors, which play critical roles in various physiological processes, including immune response and cell migration .
  • Antiviral Agents: The compound is involved in synthesizing benzyl- and benzoyldimethylaminopyridinones, which have shown promise as inhibitors of HIV-1 reverse transcriptase. This application highlights its potential in developing antiviral therapies .

Agrochemical Applications

This compound is also explored for its potential use in agrochemicals:

  • Pesticide Development: Its phosphonate structure allows it to interact with biological systems effectively, making it suitable for developing new pesticides or herbicides that target specific pests or plant diseases.

Case Study 1: Synthesis of Antiviral Agents

In a study published by Sigma-Aldrich, this compound was successfully employed to synthesize a series of compounds that demonstrated significant inhibitory activity against HIV-1 reverse transcriptase. The study detailed the reaction conditions and yields achieved during the synthesis process, showcasing the compound's utility in developing antiviral drugs .

Case Study 2: Agrochemical Applications

Research conducted on phosphonates highlighted this compound's role in creating novel agrochemical formulations. The study focused on its efficacy against specific agricultural pests and its potential to enhance crop yield while minimizing environmental impact .

Mechanism of Action

The mechanism of action of diethyl (1-cyano-3-hydroxypropyl)phosphonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the hydroxy and phosphonate ester groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s cyano and hydroxy groups distinguish it from simpler phosphonates like diethyl propanephosphonate (O,O-diethyl propylphosphonate), which lacks these polar substituents . By contrast, diethyl ethylphosphonite (C₆H₁₅O₂P) features an ethyl group and a phosphonite moiety (P(III)), rendering it more reactive toward oxidation but less stable under aqueous conditions .

Tabulated Comparison of Key Phosphonates

Compound Name Key Substituents Synthesis Yield/Conditions Biological Activity (IC₅₀) Applications
Diethyl (1-cyano-3-hydroxypropyl)phosphonate -CN, -OH on propyl chain ~85% (NaOEt, solvent-free) Not reported Organic synthesis, drug R&D
Diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate (3b) Cyclopropylmethyl, pentylamine Not specified ~45 µM (prostate cancer) Anti-cancer agents
Diethyl propanephosphonate Propyl Standard alkylation methods Not reported Chemical synthesis
Diethyl ethylphosphonite Ethyl, phosphonite (P(III)) Not specified Not reported Reactive industrial intermediate

Biological Activity

Diethyl (1-cyano-3-hydroxypropyl)phosphonate is a phosphonate compound with notable biological activity, particularly in its antimicrobial properties. This article delves into its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H16NO4PC_8H_{16}NO_4P and a molecular weight of 221.19 g/mol. It is characterized by the presence of both phosphonate and cyano functional groups, which contribute to its unique reactivity and biological activity. The compound appears as a clear, colorless to light yellow liquid, making it suitable for various applications in organic synthesis and biological studies.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphite with cyanoacetic acid under controlled conditions. This method highlights its accessibility for laboratory synthesis and potential industrial applications. The general reaction can be summarized as follows:

Diethyl phosphite+Cyanoacetic acidDiethyl 1 cyano 3 hydroxypropyl phosphonate\text{Diethyl phosphite}+\text{Cyanoacetic acid}\rightarrow \text{Diethyl 1 cyano 3 hydroxypropyl phosphonate}

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of microorganisms, including:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Inhibitory effects noted on several fungal strains.
  • Algae : Demonstrated potential in controlling algal growth in aquatic environments.

This broad-spectrum antimicrobial activity makes it a candidate for agricultural applications, particularly as a biocide or fungicide.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that derivatives of phosphonates, including this compound, may possess cytotoxic effects against cancer cell lines. For instance, related compounds have shown moderate anticancer activity against human lung cancer cells and leukemia cells . The exact mechanisms through which this compound exerts these effects require further investigation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : Research suggests potential enzyme inhibitory activities that could be relevant in treating conditions like Alzheimer's disease through inhibition of acetylcholinesterase (AChE) .
  • Coordination Chemistry : The compound can form complexes with metal ions, enhancing its utility in coordination chemistry and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Diethyl cyanomethylphosphonateC6H12NO3PUsed as a modified Wittig reagent
Diethyl (1-cyanoethyl)phosphonateC7H14NO3PExhibits similar reactivity but different substituents
Diethyl (1,1-difluoro-3-hydroxypropyl)phosphonateC7H15F2O4PContains fluorine substituents affecting reactivity

This compound stands out due to its specific combination of functionalities that grant it distinct reactivity profiles not found in other similar compounds.

Case Studies

Several case studies have explored the biological effects of phosphonates:

  • A study focused on the cytotoxicity of various phosphonates showed that certain derivatives could significantly inhibit the growth of cancer cell lines, suggesting potential therapeutic avenues for anticancer drug development.
  • Another research highlighted the antimicrobial efficacy of phosphonates in agricultural settings, demonstrating their ability to reduce microbial load in crops effectively .

Q & A

Q. What are the critical considerations for synthesizing Diethyl (1-cyano-3-hydroxypropyl)phosphonate with high purity?

  • Methodological Answer : Synthesis requires strict inert conditions (argon atmosphere) to prevent side reactions. Sodium hydride (NaH) must be free of NaOH contamination, as impurities promote cleavage reactions, leading to undesired byproducts like diethyl diazomethylphosphonate (DAMP). Use anhydrous toluene and rigorously dry glassware; however, flame-drying may not always be necessary if inert conditions are maintained . Purification via column chromatography (silica gel, 1:1 ethyl acetate-hexanes) is recommended, but overlapping Rf values of DAMP and the target compound necessitate careful monitoring .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • 31P NMR : Provides direct insight into the phosphorus environment. For similar phosphonates, signals typically appear between δ 15–25 ppm. Coupling constants (e.g., 2JPH^2J_{PH}) help confirm substituent effects .
  • 1H NMR : The hydroxypropyl group’s protons resonate as a triplet (δ 1.2–1.4 ppm for CH2CH3), while the cyano group’s adjacent protons show deshielding (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm the presence of P=O (~1250 cm⁻¹), C≡N (~2250 cm⁻¹), and hydroxyl (~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The diazo group (if present in derivatives) undergoes dipolar cycloadditions with alkenes or alkynes to form pyrazoles or triazoles. The cyano group stabilizes transition states via electron-withdrawing effects, while the hydroxypropyl moiety may participate in hydrogen bonding, influencing regioselectivity. Computational modeling (DFT) is recommended to map energy barriers and optimize reaction conditions .

Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?

  • Methodological Answer : Yield discrepancies often arise from incomplete mixing in heterogeneous systems. Use an overhead stirrer instead of magnetic stir bars to ensure uniform agitation, especially after byproduct precipitation. Kinetic studies (e.g., in situ monitoring via FTIR or HPLC) can identify rate-limiting steps, such as diazo transfer efficiency or phosphonate activation .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

  • Methodological Answer :
  • Risk Assessment : Prioritize DSC analysis to evaluate thermal stability of reagents and products. For example, diazo compounds may decompose exothermically above 100°C .
  • Waste Management : Neutralize NaH residues with isopropanol before disposal. Organic solvents (toluene, THF) require distillation recovery or incineration under controlled conditions .
  • Contingency Planning : Implement emergency cooling protocols and pressure-relief devices for exothermic steps .

Analytical and Application-Focused Questions

Q. How does the electronic nature of the cyano group influence the phosphonate’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyano group enhances electrophilicity at the phosphorus center, facilitating nucleophilic substitutions (e.g., with Grignard reagents). Comparative studies using Hammett constants (σ) or computational charge density maps (e.g., NBO analysis) can quantify this effect. For example, replacing cyano with hydroxyl reduces electrophilicity, altering reaction pathways .

Q. What are the applications of this compound in heterocyclic chemistry?

  • Methodological Answer : This compound serves as a precursor for phosphorylated heterocycles:
  • Pyrazoles : React with enol ethers via [3+2] cycloaddition.
  • Thiazoles : Condensation with thioamides under Mitsunobu conditions.
  • Enzyme Inhibitors : The phosphonate group mimics phosphate transition states, enabling inhibition studies of phosphatases or kinases .

Data Contradiction and Optimization

Q. Why do alternative synthetic routes (e.g., McKenna procedure vs. diazo transfer) yield divergent regioisomeric ratios?

  • Methodological Answer : The McKenna method (using bromotrimethylsilane) favors steric control, while diazo transfer (via sulfonyl azides) is electronically driven. Competitive experiments with isotopically labeled reagents (e.g., 13^{13}C-aldehydes) can track intermediate formation. Statistical design of experiments (DoE) optimizes solvent polarity and temperature for selectivity .

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